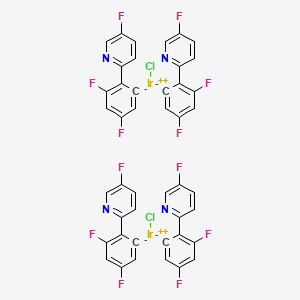
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンは、さまざまな科学分野で大きな関心を集めている複雑な有機金属化合物です。
合成方法
合成経路と反応条件
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンの合成は、通常、イリジウムと2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジン配位子の配位を伴います。反応条件は、複合体の適切な形成を確保するために、特定の温度と圧力設定を備えた制御された環境をしばしば必要とします。合成で使用される一般的な試薬には、イリジウム塩化物と対応する配位子が含まれます。
工業生産方法
この化合物の工業生産には、自動反応器と厳格な品質管理対策を使用した大規模合成が含まれる場合があります。このプロセスは、副生成物の生成を最小限に抑えながら、収率と純度を最大化するように設計されています。クロマトグラフィーや結晶化などの高度な精製技術が、最終生成物を得るために採用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex. Common reagents used in the synthesis include iridium chloride and the corresponding ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
化学反応の分析
反応の種類
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、より高い酸化状態の種を形成することができます。
還元: 適切な還元剤を使用することにより、より低い酸化状態の種に還元することもできます。
置換: この化合物は、配位子が他の化学基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、所望の結果を得るために慎重に制御されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりイリジウム(III)錯体が生成される可能性があり、還元によりイリジウム(I)種が生成される可能性があります。置換反応により、異なる配位子を持つ新しい有機金属化合物が形成されます。
科学研究の用途
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンは、次のものを含む、幅広い科学研究の用途があります。
化学: 水素化や炭素-炭素結合形成などのさまざまな有機反応の触媒として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 特にがん治療において、治療薬としての可能性を探るための研究が進められています。
産業: この化合物は、有機エレクトロルミネッセンスダイオード(OLED)やその他の電子デバイスなどの先進材料の開発に使用されています。
科学的研究の応用
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンの作用機序には、分子標的と経路との相互作用が含まれます。この化合物は、化学反応における電子またはプロトンの移動を促進することにより、触媒として作用することができます。そのユニークな構造により、さまざまな基質と安定な錯体を形成することができ、触媒プロセスの効率が向上します。
類似化合物の比較
類似化合物
- クロロイリジウム(2+);2-(4-フルオロベンゼン-6-イリド-1-イル)-5-メチルピリジン
- トリス[2-(4,6-ジフルオロフェニル)ピリジナト-C2,N]イリジウム(III)
独自性
クロロイリジウム(2+);2-(2,4-ジフルオロベンゼン-6-イリド-1-イル)-5-フルオロピリジンは、その特定の配位子構造により、ユニークな化学的特性と反応性を示すため、際立っています。安定な錯体を形成し、さまざまな化学反応に関与する能力により、研究と産業の両方の用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine
- Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Uniqueness
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine stands out due to its specific ligand structure, which imparts unique chemical properties and reactivity. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C44H20Cl2F12Ir2N4 |
|---|---|
分子量 |
1288.0 g/mol |
IUPAC名 |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine |
InChI |
InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 |
InChIキー |
UVPYLIYAPWLOTI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















